Nav1.8-IN-12
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Overview
Description
Nav1.8-IN-12 is a small-molecule inhibitor of the voltage-gated sodium channel Nav1.8, which is encoded by the SCN10A gene. This channel is primarily expressed in peripheral nociceptive neurons and plays a crucial role in pain transmission. This compound has emerged as a promising compound in the development of non-opioid analgesics for the treatment of acute and chronic pain .
Preparation Methods
The synthetic route for Nav1.8-IN-12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The compound has a molecular weight of 518.88 and a chemical formula of C22H16ClF5N2O3S . The preparation method for in vivo formulations includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .
Chemical Reactions Analysis
Nav1.8-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Nav1.8-IN-12 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure-activity relationships of sodium channels. In biology, it helps in understanding the role of Nav1.8 in pain transmission and neuronal excitability. In medicine, this compound is being explored as a potential non-opioid analgesic for the treatment of acute and chronic pain conditions . In industry, it is used in the development of new pain management therapies .
Mechanism of Action
Nav1.8-IN-12 exerts its effects by selectively inhibiting the Nav1.8 sodium channel. This inhibition prevents the influx of sodium ions, thereby reducing the generation and propagation of action potentials in nociceptive neurons. The molecular target of this compound is the extracellular cleft of the second voltage-sensing domain (VSDII) of the Nav1.8 channel . This unique binding site distinguishes this compound from other inhibitors that primarily target the inactivated state of the channel .
Comparison with Similar Compounds
Nav1.8-IN-12 is compared with other similar compounds, such as VX-548 and LTGO-33. VX-548 is another small-molecule inhibitor of Nav1.8 that has shown promise in clinical trials for acute pain and diabetic peripheral neuropathy . LTGO-33 is a novel Nav1.8 inhibitor with a unique mechanism of action, targeting the extracellular cleft of VSDII . This compound is unique due to its specific binding site and high selectivity for Nav1.8 over other sodium channel isoforms .
Similar Compounds
- VX-548
- LTGO-33
- Vixotrigine (Nav1.7 inhibitor)
- Other Nav1.8 inhibitors in development
This compound represents a significant advancement in the development of non-opioid analgesics, offering a promising alternative for pain management with reduced risk of addiction and side effects.
Properties
Molecular Formula |
C22H16ClF5N2O3S |
---|---|
Molecular Weight |
518.9 g/mol |
IUPAC Name |
5-chloro-2-(4-fluoro-2-methylphenoxy)-N-[4-fluoro-3-(methylsulfonimidoyl)phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C22H16ClF5N2O3S/c1-11-7-12(24)3-6-18(11)33-19-10-15(22(26,27)28)16(23)9-14(19)21(31)30-13-4-5-17(25)20(8-13)34(2,29)32/h3-10,29H,1-2H3,(H,30,31)/t34-/m1/s1 |
InChI Key |
WUDZTECVOGSOOQ-UUWRZZSWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)[S@](=N)(=O)C)Cl)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2C(=O)NC3=CC(=C(C=C3)F)S(=N)(=O)C)Cl)C(F)(F)F |
Origin of Product |
United States |
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